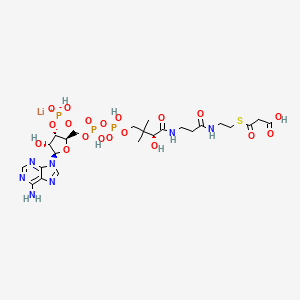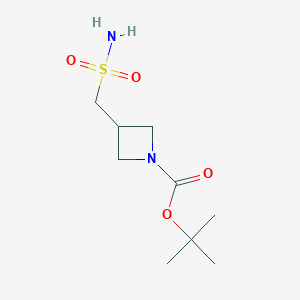
Coenzyme A, S-(hydrogen propanedioate), xlithium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Coenzyme A, S-(hydrogen propanedioate), xlithium salt involves the carboxylation of acetyl-CoA. This reaction is mediated by the enzyme acetyl-CoA carboxylase, which converts acetyl-CoA to malonyl-CoA . The reaction conditions typically require the presence of biotin, ATP, and bicarbonate as cofactors .
Industrial Production Methods
Industrial production of this compound is achieved through biotechnological processes involving the fermentation of microorganisms such as Escherichia coli or Saccharomyces cerevisiae. These microorganisms are genetically engineered to overproduce acetyl-CoA carboxylase, thereby increasing the yield of malonyl-CoA .
Análisis De Reacciones Químicas
Types of Reactions
Coenzyme A, S-(hydrogen propanedioate), xlithium salt undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various intermediates in metabolic pathways.
Reduction: It can be reduced to form acetyl-CoA.
Substitution: It can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include NADPH for reduction reactions and oxygen for oxidation reactions. The conditions typically involve enzymatic catalysis under physiological pH and temperature .
Major Products
The major products formed from these reactions include acetyl-CoA, fatty acids, and polyketides .
Aplicaciones Científicas De Investigación
Coenzyme A, S-(hydrogen propanedioate), xlithium salt has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It plays a key role in metabolic pathways, including fatty acid synthesis and degradation.
Medicine: It is studied for its potential role in treating metabolic disorders and cancer.
Industry: It is used in the production of biopolymers and biofuels.
Mecanismo De Acción
The mechanism of action of Coenzyme A, S-(hydrogen propanedioate), xlithium salt involves its role as a coenzyme in various enzymatic reactions. It acts as a carrier of acyl groups, facilitating the transfer of these groups between different molecules . The molecular targets include enzymes such as acetyl-CoA carboxylase and fatty acid synthase . The pathways involved include the citric acid cycle and fatty acid synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Acetyl-CoA: Another derivative of coenzyme A, involved in similar metabolic pathways.
Propionyl-CoA: Similar in structure but involved in different metabolic processes.
Succinyl-CoA: Involved in the citric acid cycle, similar in function but different in structure.
Uniqueness
Coenzyme A, S-(hydrogen propanedioate), xlithium salt is unique due to its specific role in fatty acid synthesis and its ability to act as an extender unit in the synthesis of bacterial aromatic polyketides . This makes it a valuable compound in both biological research and industrial applications .
Propiedades
Fórmula molecular |
C24H37LiN7O19P3S |
|---|---|
Peso molecular |
859.5 g/mol |
Nombre IUPAC |
lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-(2-carboxyacetyl)sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C24H38N7O19P3S.Li/c1-24(2,19(37)22(38)27-4-3-13(32)26-5-6-54-15(35)7-14(33)34)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)31-11-30-16-20(25)28-10-29-21(16)31;/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,42,43)(H,44,45)(H2,25,28,29)(H2,39,40,41);/q;+1/p-1/t12-,17-,18-,19+,23-;/m1./s1 |
Clave InChI |
CSTSHYOBTPYHEG-CXIGZAHASA-M |
SMILES isomérico |
[Li+].CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O |
SMILES canónico |
[Li+].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5Z)-5-[[5-[5-[5-[5-[5-[(Z)-[2-(dicyanomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-3-octylthiophen-2-yl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]-4-octylthiophen-2-yl]methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile](/img/structure/B12947171.png)





![4-Aminopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile](/img/structure/B12947203.png)



![Tert-butyl 2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12947225.png)
![3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12947235.png)
![tert-Butyl (8-hydroxy-6-oxaspiro[3.4]octan-2-yl)carbamate](/img/structure/B12947255.png)
![(8R,9S,13S,14S)-3-Ethynyl-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B12947264.png)
